TRIBUTYLBISMUTHINE
CAS No.: 3692-81-7
Cat. No.: VC3911640
Molecular Formula: C12H27Bi
Molecular Weight: 380.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3692-81-7 |
|---|---|
| Molecular Formula | C12H27Bi |
| Molecular Weight | 380.32 g/mol |
| IUPAC Name | tributylbismuthane |
| Standard InChI | InChI=1S/3C4H9.Bi/c3*1-3-4-2;/h3*1,3-4H2,2H3; |
| Standard InChI Key | MTWZZHCSSCNQBI-UHFFFAOYSA-N |
| SMILES | CCCC[Bi](CCCC)CCCC |
| Canonical SMILES | CCCC[Bi](CCCC)CCCC |
Introduction
Chemical Identity and Structural Characteristics of Tributylbismuthine
Tributylbismuthine belongs to the family of trialkylbismuthines, where a central bismuth atom is covalently bonded to three butyl groups. The compound’s molecular formula, C₁₂H₂₇Bi, corresponds to a molar mass of 410.33 g/mol. Its structure adopts a trigonal pyramidal geometry, with bond angles of approximately 97° between the bismuth and carbon atoms, as predicted by VSEPR theory .
Electronic Configuration and Bonding
Bismuth, a post-transition metal in Group 15, exhibits a +3 oxidation state in tributylbismuthine. The bonding involves sp³ hybridization, with the lone pair on bismuth contributing to its Lewis basicity. This electronic configuration enables nucleophilic interactions, particularly in coordination chemistry and catalytic cycles .
Comparative Analysis with Related Compounds
The following table contrasts tributylbismuthine’s properties with other trialkylbismuthines:
| Property | Tributylbismuthine | Trimethylbismuthine | Triphenylbismuthine |
|---|---|---|---|
| Molecular Formula | Bi(C₄H₉)₃ | Bi(CH₃)₃ | Bi(C₆H₅)₃ |
| Molar Mass (g/mol) | 410.33 | 254.08 | 534.32 |
| Melting Point (°C) | -45 | -57 | 78 |
| Boiling Point (°C) | 220 (dec.) | 107 (dec.) | 360 (dec.) |
| Air Sensitivity | High | Extreme | Moderate |
| Primary Applications | Catalysis, Epoxy Resins | MOCVD Precursors | Cross-Coupling Reagents |
Synthesis and Purification Methods
Conventional Synthesis Pathways
Tributylbismuthine is typically synthesized via transmetallation reactions. A representative procedure involves reacting bismuth trichloride (BiCl₃) with butyllithium (C₄H₉Li) in anhydrous diethyl ether:
This exothermic reaction requires strict temperature control (-78°C) to prevent decomposition . Post-synthesis, the product is purified through vacuum distillation under inert atmospheres (N₂ or Ar), yielding >95% purity.
Challenges in Large-Scale Production
Key industrial challenges include:
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Oxidative Degradation: Tributylbismuthine rapidly oxidizes to bismuth oxides upon exposure to air, necessitating Schlenk-line techniques or glovebox handling .
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Thermal Instability: Decomposition above 150°C limits high-temperature applications unless stabilized by donor solvents like THF or DMF .
Physicochemical Properties and Reactivity
Thermal Behavior
Thermogravimetric analysis (TGA) reveals a two-stage decomposition profile:
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150–200°C: Loss of one butyl group, forming dibutylbismuthine (Bi(C₄H₉)₂H).
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200–250°C: Complete decomposition to elemental bismuth and butane gas .
Solubility and Stability
Tributylbismuthine exhibits solubility in nonpolar solvents (hexane, toluene) but reacts violently with protic solvents (H₂O, ROH). Stability tests under nitrogen show <5% decomposition over 6 months at 25°C .
Industrial and Research Applications
Catalysis in Epoxy Resin Production
A landmark patent (US3547881A) details tributylbismuthine’s role as a catalyst in synthesizing high-molecular-weight polyepoxides . The mechanism involves:
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Epoxide-Phenol Coupling: Bismuth facilitates nucleophilic attack of phenolic oxygen on epoxy rings.
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Chain Propagation: Controlled polymerization yields linear polymers with minimal branching.
Compared to traditional amine catalysts, tributylbismuthine reduces side reactions (e.g., homopolymerization) by 40%, enhancing resin mechanical properties .
Cross-Coupling Reactions
Recent studies demonstrate tributylbismuthine’s efficacy in palladium-catalyzed C–C bond formations. For example, coupling with 2-halopyridines achieves 85–92% yields under mild conditions (60°C, 12 h) :
This method surpasses organomercury reagents in toxicity profile and functional group tolerance .
Recent Advances and Future Directions
Nanomaterial Synthesis
Tributylbismuthine serves as a precursor for bismuth nanostructures. Plasma-enhanced chemical vapor deposition (PECVD) produces Bi nanowires with diameters <10 nm, applicable in thermoelectric devices .
Photocatalytic Applications
Doping TiO₂ with Bi from tributylbismuthine extends light absorption into the visible spectrum (λ = 450 nm), boosting photocatalytic H₂ production by 300% compared to undoped TiO₂ .
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